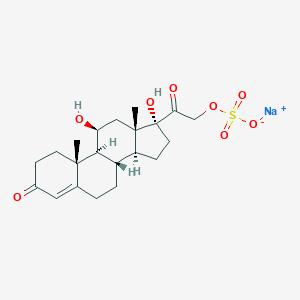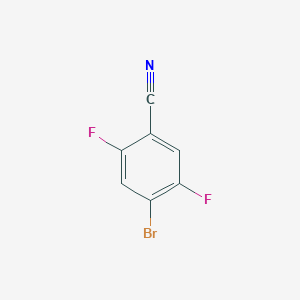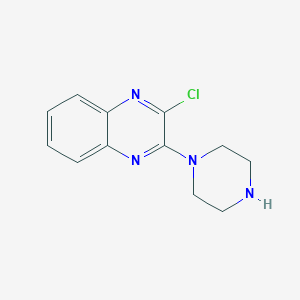![molecular formula C18H19NO4 B180743 N-[(Phenylmethoxy)acetyl]-L-phenylalanine CAS No. 114457-96-4](/img/structure/B180743.png)
N-[(Phenylmethoxy)acetyl]-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Phenylmethoxy)acetyl]-L-phenylalanine is a synthetic compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . It is a derivative of L-phenylalanine, an essential amino acid, and features a phenylmethoxyacetyl group attached to the nitrogen atom of the amino acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Phenylmethoxy)acetyl]-L-phenylalanine typically involves the protection of functional groups, followed by the coupling of the phenylmethoxyacetyl group to L-phenylalanine. . The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of automated synthesis equipment and stringent reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Phenylmethoxy)acetyl]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenylmethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the phenylmethoxy group, yielding L-phenylalanine.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of phenylmethoxyacetic acid or benzaldehyde derivatives.
Reduction: Formation of L-phenylalanine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(Phenylmethoxy)acetyl]-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug or in drug delivery systems.
Wirkmechanismus
The mechanism of action of N-[(Phenylmethoxy)acetyl]-L-phenylalanine involves its interaction with specific molecular targets and pathways. The phenylmethoxyacetyl group can modulate the activity of enzymes and receptors, influencing various biochemical processes. The compound may also act as a prodrug, releasing active metabolites upon enzymatic cleavage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-phenylalanine: Similar structure but with an acetyl group instead of a phenylmethoxyacetyl group.
N-Benzoyl-L-phenylalanine: Contains a benzoyl group instead of a phenylmethoxyacetyl group.
N-Formyl-L-phenylalanine: Features a formyl group instead of a phenylmethoxyacetyl group.
Uniqueness
N-[(Phenylmethoxy)acetyl]-L-phenylalanine is unique due to the presence of the phenylmethoxyacetyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable tool in research and industrial applications .
Eigenschaften
IUPAC Name |
(2S)-3-phenyl-2-[(2-phenylmethoxyacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-17(13-23-12-15-9-5-2-6-10-15)19-16(18(21)22)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,20)(H,21,22)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVKGLJYWRSXEB-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B180663.png)




![2,8-dibromo-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B180681.png)



![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B180685.png)



![Benzo[b]thiophen-7-amine](/img/structure/B180693.png)
